3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No.: 2549031-63-0
Cat. No.: VC11819373
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-63-0 |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 |
| Standard InChI Key | MDNYNBZVVOJQSS-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Introduction
The compound 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic molecule featuring a dihydroquinazolinone core, a methoxy group, and a piperidine moiety substituted with a 5-cyclopropyl-1,2-oxazol-3-yl group. This unique structure suggests potential biological activity, making it of interest in medicinal chemistry.
Synthesis
The synthesis of 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one likely involves multiple steps, including the formation of the dihydroquinazolinone core and the introduction of the piperidine and oxazole moieties. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Potential Applications
This compound may have potential applications in various fields due to its structural features:
-
Kinase Inhibition: The quinazolinone core is present in several known kinase inhibitors, suggesting this compound could be explored for its ability to inhibit specific kinases, which are enzymes involved in many cellular processes.
-
Antimicrobial Activity: The oxazole moiety is found in some antibiotics, raising the possibility that this compound could possess antimicrobial properties.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume